Disulfide, 1-methylethyl phenylmethyl

Physical property Formulation Handling

Disulfide, 1-methylethyl phenylmethyl (CAS 57413-29-3), also known as benzyl isopropyl disulfide or (propan-2-yldisulfanyl)methylbenzene, is an asymmetric organic disulfide with the molecular formula C₁₀H₁₄S₂ and a molecular weight of 198.35 g/mol. It belongs to the benzyl alkyl disulfide subclass, characterized by a benzyl group on one sulfur atom and an isopropyl (1-methylethyl) group on the other.

Molecular Formula C10H14S2
Molecular Weight 198.4 g/mol
CAS No. 57413-29-3
Cat. No. B14620611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, 1-methylethyl phenylmethyl
CAS57413-29-3
Molecular FormulaC10H14S2
Molecular Weight198.4 g/mol
Structural Identifiers
SMILESCC(C)SSCC1=CC=CC=C1
InChIInChI=1S/C10H14S2/c1-9(2)12-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyYDDHXRQUHOCFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfide, 1-methylethyl phenylmethyl (CAS 57413-29-3): Procurement-Quality Chemical Identity & Baseline Profile


Disulfide, 1-methylethyl phenylmethyl (CAS 57413-29-3), also known as benzyl isopropyl disulfide or (propan-2-yldisulfanyl)methylbenzene, is an asymmetric organic disulfide with the molecular formula C₁₀H₁₄S₂ and a molecular weight of 198.35 g/mol [1]. It belongs to the benzyl alkyl disulfide subclass, characterized by a benzyl group on one sulfur atom and an isopropyl (1-methylethyl) group on the other. The predicted boiling point is 278.1±19.0 °C, density is 1.080±0.06 g/cm³, and the octanol–water partition coefficient (LogP) is 3.2 [1]. These baseline properties position it between its lower-molecular-weight analog diisopropyl disulfide and the symmetrical, crystalline dibenzyl disulfide, making it a candidate for applications requiring a liquid disulfide with intermediate lipophilicity.

Why Generic Substitution Fails for Disulfide, 1-methylethyl phenylmethyl (57413-29-3): The Risk of Assumed In-Class Interchangeability


Benzyl alkyl disulfides cannot be treated as interchangeable equivalents. Small changes in the alkyl substituent lead to marked differences in physical state, thermal stability, lipophilicity, and reactivity. For example, replacing the isopropyl group in Disulfide, 1-methylethyl phenylmethyl with a methyl group (benzyl methyl disulfide) or a second benzyl group (dibenzyl disulfide) shifts the compound from a liquid to a solid at ambient temperature and alters the LogP by over 1.5 log units [1][2]. Such variations directly affect solubility, miscibility with reaction media, and compatibility with downstream processes. The evidence below quantifies exactly where Disulfide, 1-methylethyl phenylmethyl diverges from its closest analogs, substantiating why specification of this specific CAS is necessary for reproducible scientific and industrial outcomes.

Quantitative Differentiation Guide: Disulfide, 1-methylethyl phenylmethyl (57413-29-3) vs. Closest Analogs


Physical State Advantage: Liquid at Ambient Temperature vs. Crystalline Dibenzyl Disulfide

Disulfide, 1-methylethyl phenylmethyl is a liquid under standard laboratory conditions, in contrast to the closest symmetrical benzyl analog, dibenzyl disulfide (CAS 150-60-7), which is a white crystalline solid with a melting point of 69–72 °C. This physical-state difference eliminates the need for pre-heating or solvent-assisted transfer required for the solid analog, directly simplifying liquid-phase formulation, continuous-flow processing, and automated high-throughput experimentation [1].

Physical property Formulation Handling

Intermediate Boiling Point for Thermal Process Design: 278.1 °C vs. Diisopropyl and Dibenzyl Analogs

The predicted boiling point of Disulfide, 1-methylethyl phenylmethyl is 278.1±19.0 °C (at atmospheric pressure). This value lies between diisopropyl disulfide (175–176 °C) and dibenzyl disulfide (>270 °C with decomposition), placing it in a thermal window that allows distillation-based purification without decomposition risk common to the dibenzyl analog. This intermediate volatility can be leveraged for fractional separation from lower- or higher-boiling reaction components in multi-step syntheses [1][2].

Thermal separation Distillation Process engineering

Moderate Lipophilicity (LogP 3.2) Balances Solubility and Permeability vs. Highly Lipophilic Dibenzyl Disulfide (LogP ~4.8–5.3)

The computed LogP of Disulfide, 1-methylethyl phenylmethyl is 3.2, approximately 1.6–2.1 log units lower than dibenzyl disulfide (LogP ~4.8–5.3). This lower lipophilicity correlates with enhanced aqueous-phase miscibility and reduced non-specific binding to hydrophobic surfaces, while retaining sufficient LogP for organic-phase extractions. By contrast, the excessively lipophilic dibenzyl analog often requires special solubilization strategies in polar media, limiting its utility in aqueous-compatible formulations [1][2].

Lipophilicity Solubility Bioavailability Extraction

High-Precision Application Scenarios for Disulfide, 1-methylethyl phenylmethyl (57413-29-3) Based on Verified Differentiation Evidence


Liquid-Phase Formulation for Automated High-Throughput Experimentation

Because Disulfide, 1-methylethyl phenylmethyl remains liquid at ambient temperature, it is directly compatible with robotic liquid-handling systems and continuous-flow reactors. This eliminates the pre-heating and dissolution steps required for the crystalline comparator dibenzyl disulfide, significantly reducing cycle times and solvent waste in automated screening workflows [1].

Thermal Distillation in Multi-Step Organic Synthesis

With a predicted boiling point of 278.1 °C, this compound occupies a thermal stability window that permits clean distillation without the decomposition risk observed for dibenzyl disulfide. It can be selectively removed from lower-boiling aliphatic disulfides (e.g., diisopropyl disulfide) by fractional distillation, enabling sequential purification in complex reaction mixtures [1][2].

Intermediate Lipophilicity for Biphasic Reaction Engineering

The LogP of 3.2 strikes a balance between aqueous and organic solubility, making Disulfide, 1-methylethyl phenylmethyl a suitable sulfur transfer reagent or intermediate in biphasic systems. Its lower hydrophobicity relative to dibenzyl disulfide (LogP ~4.8–5.3) reduces the tendency to partition exclusively into the organic layer, improving mass transfer and reaction rates in interfacial catalysis [1].

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